![molecular formula C23H14N2O3S B2630052 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 477326-04-8](/img/structure/B2630052.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

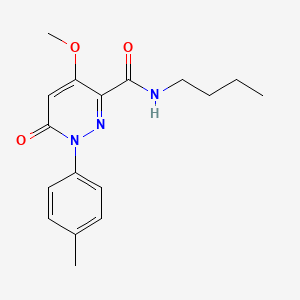

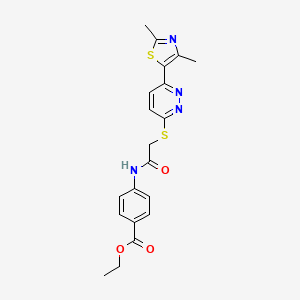

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and materials.

Aplicaciones Científicas De Investigación

Heterocyclic Systems and Pharmacological Potential

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide, as part of the heterocyclic compounds, has significant pharmacological potential. Research indicates that heterocyclic systems based on 1,3,4-thiadiazole exhibit diverse pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often results in a synergistic effect, enhancing the pharmacological impact. This makes such heterocyclic scaffolds crucial in the development of new drug-like molecules (Lelyukh, 2019).

Optoelectronic Materials

Quinazolines and pyrimidines, another group of heterocyclic compounds, show significant promise in the field of optoelectronics. They are used in creating luminescent small molecules and chelate compounds, highlighting applications related to photo- and electroluminescence. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for novel optoelectronic materials creation. For instance, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit electroluminescent properties, making them important for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

3-Hydroxycoumarin Chemistry and Applications

3-Hydroxycoumarin, a derivative of coumarin compounds, exhibits several chemical, photochemical, and biological properties. It has been utilized in various fields, including genetics, pharmacology, and microbiology. Synthesis methods for 3-hydroxycoumarin typically involve salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. This compound's reactivity leads to the production of many heterocyclic compounds, making it versatile in scientific applications (Yoda, 2020).

Synthetic Protocols for Benzofused Thiazole Derivatives

Benzofused thiazole derivatives have been utilized as lead molecules in developing therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral agents. The synthesis of benzofused thiazole derivatives involves cyclocondensation reactions, offering a pathway to develop alternative antioxidant and anti-inflammatory agents. These compounds show potential antioxidant activity against various reactive species and distinct anti-inflammatory activity compared to standard references. The molecular docking studies further support their role in anti-inflammatory activities (Raut et al., 2020).

Propiedades

IUPAC Name |

2-oxo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O3S/c26-21(16-10-13-4-1-2-7-17(13)28-22(16)27)25-23-24-20-15-6-3-5-12-8-9-14(19(12)15)11-18(20)29-23/h1-7,10-11H,8-9H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDBGVPZQPJQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=CC=CC=C6OC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)

![11-[4-(dimethylamino)phenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2629980.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)